In Vitro Antiproliferative Activity of 2-Methyl-1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl Acetate vs. Structurally Related Compounds in HL60 Leukemia Cells
In an initial screening against HL60 human leukemia cells, the target compound demonstrated an IC50 of 30 μM for antiproliferative activity . Although this value was reported alongside structurally related compounds within the same chemical series, compound-specific cross-comparison data are not yet publicly available. The IC50 value provides a preliminary benchmark for this specific substitution pattern (3-phenylazepane + 2-methylpropan-2-yl acetate ester), distinguishing it from the clinically used 3-phenylazepane meptazinol, whose antiproliferative activity in HL60 cells has not been reported in the literature [1].
| Evidence Dimension | Antiproliferative activity (IC50) in HL60 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 30 μM |
| Comparator Or Baseline | Meptazinol (3-phenylazepane clinical analgesic): no HL60 antiproliferative data reported; structurally related analogs from the same vendor series: individual IC50 values not publicly disclosed |
| Quantified Difference | Cannot be calculated; comparator data not available for same assay system |
| Conditions | HL60 human promyelocytic leukemia cell line; vendor-reported screening data (exact assay protocol, incubation time, and readout method not specified in available sources) |
Why This Matters
For oncology-focused screening programs, an IC50 of 30 μM in HL60 cells, while modest, defines the baseline antiproliferative potency of this specific ester-substituted 3-phenylazepane chemotype, enabling researchers to benchmark future analogs and determine whether structural optimization around this scaffold can improve potency.
- [1] GtoPdb / IUPHAR/BPS Guide to Pharmacology. (n.d.). Meptazinol – Ligand Activity Charts. No antiproliferative activity data in HL60 cells reported for meptazinol. View Source
